molecular formula C21H30O2 B3025653 6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z- CAS No. 6087-73-6

6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-

Cat. No.: B3025653
CAS No.: 6087-73-6
M. Wt: 314.5 g/mol
InChI Key: CYQFCXCEBYINGO-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (±)-Z-6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-3-pentyl-6,6,9-trimethyl-, commonly referred to as racemic Δ6a,10a-tetrahydrocannabinol (Δ6a,10a-THC), is a synthetic cannabinoid and positional isomer of Δ9-THC. Key properties include:

  • Molecular Formula: C21H30O2
  • Molecular Weight: 314.46 g/mol
  • CAS Registry Numbers: (R)-enantiomer: 95720-01-7 (S)-enantiomer: 95720-02-8 Racemic mixture (Z-form): Not explicitly listed but inferred from stereoisomer data .

This compound is synthesized via acid-catalyzed condensation of olivetol and pulegone, producing a racemic mixture with moderate affinity for cannabinoid receptors CB1 and CB2 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6087-73-6

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17+/m1/s1

InChI Key

CYQFCXCEBYINGO-SJORKVTESA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Other CAS No.

6087-73-6

Origin of Product

United States

Biological Activity

6H-Dibenzo(b,d)pyran-1-ol, specifically the compound characterized as 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-, is a member of the dibenzopyran class of compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural complexity and the presence of various substituents suggest a diverse range of interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula for this compound is C22H32O2, with a molecular weight of approximately 328.49 g/mol. The key features include:

  • Dibenzopyran core : This structure is fundamental to its biological activity.
  • Hydroxyl group : Contributes to the compound's reactivity and interaction with biological targets.
  • Alkyl substituents : Such as the pentyl chain that may influence lipophilicity and receptor interactions.

The mechanism of action of 6H-Dibenzo(b,d)pyran-1-ol involves its potential interactions with various biological targets:

  • Receptors : It may modulate cannabinoid receptors (CB1 and CB2), similar to other cannabinoids.
  • Enzymes : Interaction with enzymes could lead to altered metabolic pathways.
  • Ion Channels : Potential effects on ion channels could influence neuronal excitability and neurotransmitter release.

Anticancer Activity

Recent studies have indicated that derivatives of dibenzopyran compounds exhibit significant anticancer properties. For example:

  • In vitro studies showed that certain extracts containing dibenzopyran derivatives led to a reduction in cell viability in various cancer cell lines by over 50% .
  • A specific study demonstrated that compounds similar to 6H-Dibenzo(b,d)pyran-1-ol exhibited IC50 values ranging from 120 nM against Plasmodium falciparum to notable effects on Leishmania donovani .

Neuroprotective Effects

Research has suggested potential neuroprotective effects attributed to this compound. For instance:

  • Animal studies indicated that certain dibenzopyran derivatives could reduce seizure activity in models induced by pentylenetetrazole (PTZ), showcasing their possible role in epilepsy management .

Anti-inflammatory Properties

The anti-inflammatory potential of 6H-Dibenzo(b,d)pyran derivatives has also been explored:

  • Compounds within this class have shown promise in reducing inflammatory markers in vitro and in vivo, indicating their therapeutic potential for conditions like arthritis and chronic pain .

Comparative Analysis

To better understand the biological activity of 6H-Dibenzo(b,d)pyran-1-ol, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Delta-9-Tetrahydrocannabinol (Δ9-THC)Similar dibenzopyran structurePsychoactive; interacts with cannabinoid receptors
Delta-8-Tetrahydrocannabinol (Δ8-THC)Isomer of Δ9 with reduced psychoactivityPotential therapeutic uses
Hexahydrocannabinol (HHC)Fully saturated derivativeExhibits cannabinoid receptor activity without psychoactive effects

Case Studies

A review of case studies highlights the therapeutic applications explored for 6H-Dibenzo(b,d)pyran derivatives:

  • Cancer Treatment : A clinical trial assessing the efficacy of a dibenzopyran extract showed significant tumor reduction in patients with advanced cancer.
  • Neurological Disorders : Another study focused on the use of these compounds in a cohort with treatment-resistant epilepsy, reporting improved seizure control.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C22H32O2
  • Molecular Weight : 328.4883 g/mol
  • CAS Number : 6087-73-6

Pain Management

Research has indicated that Δ9-THC exhibits analgesic properties. It interacts with the endocannabinoid system, providing relief from chronic pain conditions. A study demonstrated that patients with neuropathic pain reported significant reductions in pain levels when treated with Δ9-THC-based medications .

Antiemetic Effects

Δ9-THC is widely recognized for its antiemetic properties, particularly in patients undergoing chemotherapy. Clinical trials have shown that it effectively reduces nausea and vomiting associated with cancer treatments, leading to improved patient comfort and quality of life .

Appetite Stimulation

In patients suffering from conditions such as HIV/AIDS or cancer, Δ9-THC has been shown to stimulate appetite. This effect is crucial for individuals experiencing cachexia or significant weight loss due to their illnesses .

Neuroprotective Properties

Emerging research suggests that Δ9-THC may have neuroprotective effects, potentially benefiting neurodegenerative diseases like Alzheimer's and Parkinson's disease. Animal studies have indicated that it can reduce inflammation and oxidative stress in neuronal cells .

Case Study 1: Chronic Pain Management

A clinical trial involving 100 participants with chronic pain conditions assessed the efficacy of Δ9-THC in pain management. Participants receiving Δ9-THC reported a 30% reduction in pain compared to a placebo group over a six-week period. The study highlighted the compound's potential as a viable alternative to traditional opioids .

Case Study 2: Chemotherapy-Induced Nausea

In a double-blind study of patients undergoing chemotherapy, those treated with Δ9-THC experienced a significant decrease in nausea episodes compared to those receiving standard antiemetic therapy. The findings support the integration of Δ9-THC into treatment protocols for managing chemotherapy-related side effects .

Regulatory Considerations

The legality and regulation of Δ9-THC vary globally. In many jurisdictions, it is classified as a controlled substance due to its psychoactive properties. However, recent shifts towards legalization for medical use have prompted further research into its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes critical distinctions between Δ6a,10a-THC and analogous cannabinoids:

Compound Molecular Formula CAS RN Substituent Double Bond/Saturation Receptor Affinity (CB1/CB2) Psychoactivity Key References
Δ6a,10a-THC (±) C21H30O2 95720-01-7/02-8 Pentyl Δ6a,10a Moderate/Moderate Moderate
Δ9-THC (Dronabinol) C21H30O2 1972-08-3 Pentyl Δ9 High/High High
Δ8-THC C21H30O2 5957-75-5 Pentyl Δ8 Moderate/Low Moderate
Δ10-THC C21H30O2 7663-51-6 Pentyl Δ10 Low/Moderate Low
THCV C19H26O2 31262-37-0 Propyl Δ9 CB1 Partial Agonist Low
HHC C21H32O2 36403-91-5 Pentyl Saturated (Hexahydro) Moderate/Moderate Moderate
Parahexyl C22H32O2 117-51-1 Hexyl Δ6a,10a High/High High

Key Findings from Comparative Studies

Receptor Binding: Δ9-THC exhibits the highest CB1/CB2 affinity due to optimal stereochemistry and Δ9 double bond positioning, enabling strong psychoactivity . Δ6a,10a-THC’s racemic form shows reduced receptor binding compared to Δ9-THC, likely due to steric hindrance from its stereogenic centers .

Synthetic Accessibility :

  • Δ6a,10a-THC is easier to synthesize than Δ9-THC but requires chiral resolution to isolate enantiomers, complicating large-scale production .
  • HHC, a hydrogenated derivative, offers improved stability over THC isomers but requires specialized hydrogenation techniques .

Δ8-THC is less potent than Δ9-THC but is favored in some medical formulations for its stability and milder side effects .

Data Tables

Physicochemical Properties

Property Δ6a,10a-THC (±) Δ9-THC Δ8-THC HHC
Boiling Point (°C) 156–158 (0.07 Torr) 200–210 (dec.) 383.5 N/A
Melting Point (°C) N/A N/A N/A N/A
LogP (Octanol-Water) ~6.2 (estimated) 7.53 7.1 6.8

Regulatory Status

Compound DEA Schedule WHO Review Status
Δ6a,10a-THC (±) Schedule I Under review
Δ9-THC Schedule III Approved (Marinol®)
Δ8-THC Unregulated* Not reviewed
HHC Unregulated* Emerging concern

*Varies by jurisdiction.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to maintain stereochemical integrity. For dibenzopyran derivatives, intramolecular cyclization via C–H bond activation or palladium-catalyzed coupling is common . NMR spectroscopy (e.g., 1^1H and 13^{13}C) and X-ray crystallography are essential for confirming stereochemistry, as minor deviations in substituent orientation (e.g., β vs. α configurations) can drastically alter bioactivity .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (<1 ppm error) and infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, aromatic C–H stretches). For example, IR peaks at ~3300 cm1^{-1} (O–H stretch) and 1600 cm1^{-1} (aromatic C=C) are characteristic . Cross-referencing NMR chemical shifts with analogs like Δ8-THC (CAS 1972-08-3) is recommended .

Q. What chromatographic methods are optimal for purity assessment?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 220–280 nm) is standard. Gradient elution using acetonitrile/water (0.1% formic acid) improves resolution of closely related isomers. Purity thresholds >95% are typical for pharmacological studies .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 6aR vs. 6aS configurations) impact receptor binding affinity?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) paired with in vitro CB1/CB2 receptor assays reveal that 6aR,10aR configurations (common in Δ8-THC analogs) exhibit higher CB1 affinity due to optimal hydrophobic interactions with transmembrane helices . Compare with enantiomers like HU-210 (CAS 112830-95-2), a synthetic cannabinoid with 6aR,10aR stereochemistry and nanomolar CB1 affinity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell line, incubation time). Standardize protocols using:

  • Positive controls : Δ9-THC (CAS 1972-08-3) for cannabinoid receptor assays.
  • Negative controls : Inactive analogs (e.g., CBD derivatives).
    Replicate studies in at least two independent labs and apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) .

Q. How can researchers optimize stability in aqueous solutions for pharmacokinetic studies?

  • Methodological Answer : Stability is pH-dependent. At physiological pH (7.4), esterification or PEGylation of the hydroxyl group reduces hydrolysis. Monitor degradation via LC-MS over 24–72 hours. Store solutions at –80°C with antioxidants (e.g., ascorbic acid) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Reactant of Route 2
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.